molecular formula C8H6N2O2S B2378285 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid CAS No. 1545471-90-6

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid

Cat. No.: B2378285
CAS No.: 1545471-90-6
M. Wt: 194.21
InChI Key: UUYLUFKBHLNFNT-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by a benzene ring fused to a thiadiazole ring, with a carboxylic acid group at the 4-position and a methyl group at the 5-position. It has a molecular formula of C8H6N2O2S and a molecular weight of 194.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method is the reaction of 2-aminobenzenethiol with thionyl chloride in the presence of pyridine, which leads to the formation of the benzothiadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives of the benzothiadiazole ring .

Scientific Research Applications

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzothiadiazole ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-2-3-5-7(10-13-9-5)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLUFKBHLNFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545471-90-6
Record name 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid
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